molecular formula C18H18N2O5 B014194 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone CAS No. 166442-37-1

5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

Cat. No. B014194
M. Wt: 342.3 g/mol
InChI Key: WCNJYYOJSXOYND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone involves multiple steps, including condensation, acetylation, and ester hydrolysis. A typical approach might involve the condensation of specific phthalic anhydride with 3-(dimethylamino)phenol, followed by nitro group reduction and acetylation to produce acetamido acids. These are then condensed with 3-(dimethylamino)phenol in the presence of a catalyst to yield the desired compound (Corrie & Craik, 1994).

Molecular Structure Analysis

Structural analysis of similar compounds reveals hydrogen-bonded dimers and specific dihedral angles between substituents and the phenyl moiety. For instance, analysis of a structurally related molecule, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, showcased hydrogen bonding and angles indicative of the spatial arrangement affecting its properties (Jedrzejas et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving this compound or its analogs can include interactions with dimethyl sulfoxide and acetic anhydride, leading to modifications in molecular structure and the formation of new derivatives. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Dabbagh et al., 2005).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Isomers: The compound has been involved in the synthesis and characterization of isomeric compounds, such as iodoacetamidotetramethylrhodamine. These processes involve complex reactions, including condensation, esterification, and reduction (Corrie & Craik, 1994).
  • Practical Synthesis of Dyes: It has been used in the practical synthesis of isomerically pure dyes, such as 5- and 6-carboxytetramethylrhodamines, which are useful for DNA probes. This synthesis involves acylation and the separation of individual compounds (Kvach et al., 2009).

Photodegradation Studies

  • Photodegradation of Benorylate: Research has been conducted on the photodegradation of benorylate, a drug used in rheumatoid arthritis therapy, leading to the formation of 5-acetamido-2'-acetoxy-2-hydroxybenzophenone. This compound and its isomer were studied for potential toxic effects on liver cells in culture (Castell et al., 1987).

Biological and Pharmacological Research

  • Synthesis of Anti-Inflammatory Agents: The compound has been used in the synthesis of various anti-inflammatory agents, such as substituted benzo[b]thiophene derivatives (Radwan et al., 2009).
  • Antimicrobial Evaluation: It has played a role in the synthesis and antimicrobial evaluation of novel compounds, including 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides (Talupur et al., 2021).

Material Science and Chemical Synthesis

  • Monomer Synthesis for Polybenzimidazoles: It's used in the synthesis of AB-type monomers for polybenzimidazoles, showing its application in material science and polymer chemistry (Begunov & Valyaeva, 2015).

Miscellaneous Applications

  • Crystal Structure Analysis: The compound is also significant in the study of crystal structures of various analogues, as seen in the research on structures of colchicine analogues (Mackay et al., 1989).
  • Photoinitiator Migration Study: It has been included in studies investigating the migration of photoinitiators from printing inks into packaged food, highlighting its relevance in food safety and packaging technology (Van den Houwe et al., 2016).

Safety And Hazards

I couldn’t find specific safety and hazard information for this compound.


Future Directions

The future directions for the use of this compound are not specified in the sources I have access to. However, it is used in proteomics research2, which suggests it may have applications in the study of proteins and their functions.


Please note that this information is based on the sources available to me and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry professional.


properties

IUPAC Name

4-acetamido-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-10(21)19-11-4-6-13(18(24)25)15(8-11)17(23)14-7-5-12(20(2)3)9-16(14)22/h4-9,22H,1-3H3,(H,19,21)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNJYYOJSXOYND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)C2=C(C=C(C=C2)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50402833
Record name 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Acetamido-2'-carboxy-4-dimethylamino-2-hydroxybenzophenone

CAS RN

166442-37-1
Record name 4-(Acetylamino)-2-[4-(dimethylamino)-2-hydroxybenzoyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166442-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-ACETAMIDO-2'-CARBOXY-4-DIMETHYLAMINO-2-HYDROXYBENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50402833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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